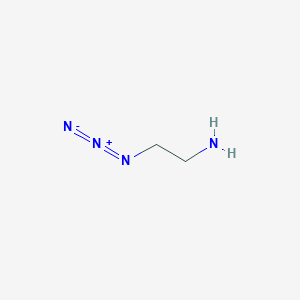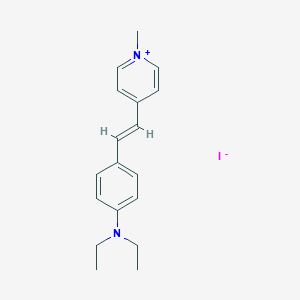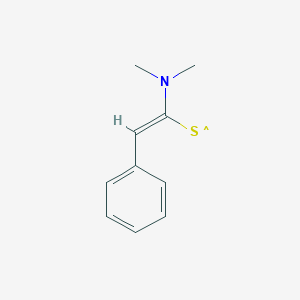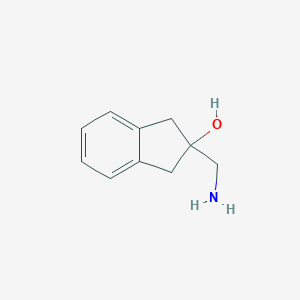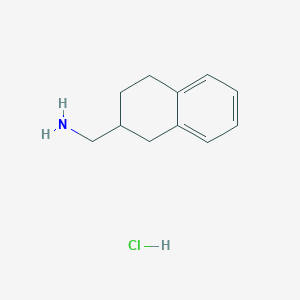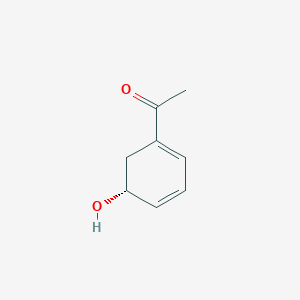
Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI), also known as (R)-5-Hydroxy-1,3-cyclohexadiene-1-carboxaldehyde, is a chemical compound that has been of interest to researchers due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body, including the NF-κB pathway and the MAPK pathway.
Effets Biochimiques Et Physiologiques
Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) has been shown to have several biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, as well as neuroprotective effects. It has also been shown to have insecticidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) in lab experiments is its relatively simple synthesis method. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for the research on Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI). One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to explore its insecticidal properties and develop it into a potential insecticide. Additionally, further research is needed to fully understand its mechanism of action and how it can be targeted for specific pathways.
Méthodes De Synthèse
The synthesis of Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) can be achieved through several methods. One of the most common methods is the oxidation of (R)-Carvone, which is a natural product obtained from caraway or spearmint oil. The oxidation is usually carried out using a combination of potassium permanganate and sodium hydroxide.
Applications De Recherche Scientifique
Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) has been extensively studied for its potential applications in various fields. In the field of medicine, it has been found to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In the field of agriculture, Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) has been found to have insecticidal properties, making it a potential candidate for the development of insecticides.
Propriétés
Numéro CAS |
130384-72-4 |
|---|---|
Nom du produit |
Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) |
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
1-[(5R)-5-hydroxycyclohexa-1,3-dien-1-yl]ethanone |
InChI |
InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-4,8,10H,5H2,1H3/t8-/m0/s1 |
Clé InChI |
AYKOYAPVNGAFOH-QMMMGPOBSA-N |
SMILES isomérique |
CC(=O)C1=CC=C[C@@H](C1)O |
SMILES |
CC(=O)C1=CC=CC(C1)O |
SMILES canonique |
CC(=O)C1=CC=CC(C1)O |
Synonymes |
Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



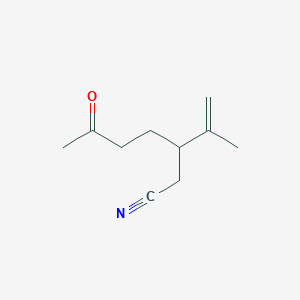

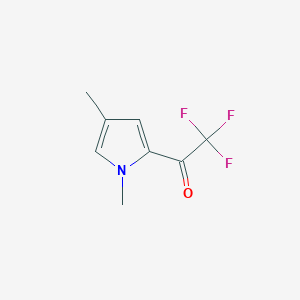

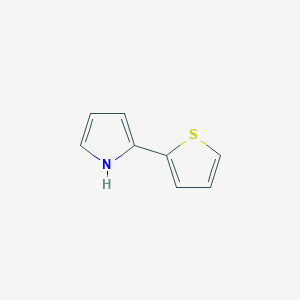
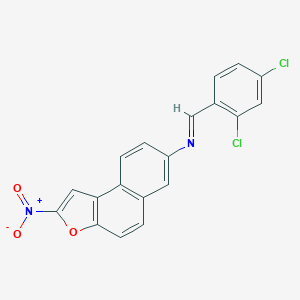
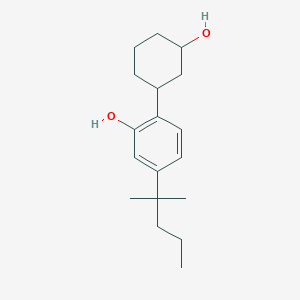
![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)
